molecular formula C9H6F2O B6220811 1-ethynyl-2,4-difluoro-3-methoxybenzene CAS No. 2758000-79-0

1-ethynyl-2,4-difluoro-3-methoxybenzene

Cat. No. B6220811
CAS RN: 2758000-79-0
M. Wt: 168.1
InChI Key:
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Description

1-Ethynyl-2,4-difluoro-3-methoxybenzene, commonly referred to as 1-E-2,4-D-3-M, is a fluorinated aromatic compound that has been studied for its potential applications in organic synthesis and scientific research. This compound is a substituted benzene with a fluorine atom at the 2-position and a methoxy group at the 3-position. It has attracted considerable attention due to its unique chemical and physical properties, which make it a valuable tool for chemists and scientists.

Mechanism of Action

The mechanism of action of 1-E-2,4-D-3-M is not well understood, but it is believed to involve the formation of a covalent bond between the benzene ring and the fluorine atom. This bond is believed to be stabilized by the presence of the methoxy group, which facilitates the reaction. Additionally, the presence of the fluorine atom increases the reactivity of the compound, making it an ideal substrate for a variety of enzymes and other proteins.
Biochemical and Physiological Effects
1-E-2,4-D-3-M has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of several enzymes, including phosphatases and kinases. Additionally, it has been found to have anti-inflammatory and anti-cancer effects. It has also been found to have an effect on the metabolism of fatty acids, leading to an increase in fatty acid oxidation and a decrease in triglyceride synthesis.

Advantages and Limitations for Lab Experiments

1-E-2,4-D-3-M has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it has a wide range of applications in organic synthesis and scientific research. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, it is important to note that 1-E-2,4-D-3-M is a highly reactive compound, and it should be handled with care in the laboratory.

Future Directions

The potential applications of 1-E-2,4-D-3-M are numerous and varied. In the future, it may be used in the development of novel pharmaceuticals and agrochemicals, as well as in the synthesis of polymers and nanomaterials. Additionally, its unique properties may be explored further to develop new and more effective inhibitors of enzymes and proteins. Finally, it may be used in the development of new materials for use in energy storage and other applications.

Synthesis Methods

1-E-2,4-D-3-M can be synthesized through various methods. One of the most common methods is the reaction of 2,4-difluorobenzaldehyde with ethynylmagnesium bromide in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, which produces the desired product in high yields. Other methods of synthesis include the reaction of 2,4-difluorobenzaldehyde with ethynyltriphenylphosphonium bromide and the reaction of 2,4-difluorobenzaldehyde with 1-ethynyl-3-methoxybenzene.

Scientific Research Applications

1-E-2,4-D-3-M has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. It has been used as a building block for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of novel materials, such as polymers, nanomaterials, and thin films. Additionally, its unique properties have made it an attractive target for drug discovery, as it has been found to be an excellent substrate for a variety of enzymes and other proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethynyl-2,4-difluoro-3-methoxybenzene involves the introduction of an ethynyl group, two fluorine atoms, and a methoxy group onto a benzene ring.", "Starting Materials": [ "4-bromo-1-ethynyl-2,3-difluorobenzene", "sodium methoxide", "dimethyl sulfoxide", "copper(I) iodide", "copper(II) oxide", "acetic acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-bromo-1-ethynyl-2,3-difluorobenzene by bromination of 1-ethynyl-2,3-difluorobenzene with bromine in the presence of iron(III) bromide.", "Step 2: Synthesis of 1-ethynyl-2,4-difluoro-3-bromobenzene by substitution of the bromine atom with an ethynyl group using sodium ethynide in liquid ammonia.", "Step 3: Synthesis of 1-ethynyl-2,4-difluoro-3-methoxybenzene by substitution of the bromine atom with a methoxy group using sodium methoxide in dimethyl sulfoxide.", "Step 4: Synthesis of 1-ethynyl-2,4-difluoro-3-methoxybenzene by substitution of the fluorine atoms with copper(I) iodide and copper(II) oxide in acetic acid.", "Step 5: Purification of the product by washing with sodium bicarbonate and water." ] }

CAS RN

2758000-79-0

Molecular Formula

C9H6F2O

Molecular Weight

168.1

Purity

95

Origin of Product

United States

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